2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14975490
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C17H17FN4OS | 
|---|---|
| Molecular Weight | 344.4 g/mol | 
| IUPAC Name | 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | 
| Standard InChI | InChI=1S/C17H17FN4OS/c18-11-1-4-14-13(7-11)10(8-20-14)5-6-19-16(23)15-9-24-17(22-15)21-12-2-3-12/h1,4,7-9,12,20H,2-3,5-6H2,(H,19,23)(H,21,22) | 
| Standard InChI Key | JMQYSRNNNJRWIV-UHFFFAOYSA-N | 
| Canonical SMILES | C1CC1NC2=NC(=CS2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F | 
Introduction
Structural Composition and Molecular Characteristics
Core Architecture
The molecule features a 1,3-thiazole ring substituted at position 4 with a carboxamide group and at position 2 with a cyclopropylamino moiety. The carboxamide nitrogen is further connected via an ethyl linker to a 5-fluoroindole system. Key structural elements include:
- 
Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively .
 - 
Indole system: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, fluorinated at position 5 .
 - 
Cyclopropylamino group: A strained three-membered cyclopropane ring attached to the thiazole via an amine linkage .
 
Physicochemical Properties
While experimental data for this specific compound remains unpublished, predictive models based on structural analogs suggest:
- 
Molecular weight: ~400–420 g/mol (estimated from thiazole-4-carboxamide derivatives and indole-containing compounds ).
 - 
LogP: ~2.5–3.2 (predicted using fragment-based methods from Ethyl 2-aminothiazole-4-carboxylate logP = 1.0 ).
 - 
Solubility: Likely moderate aqueous solubility due to polar carboxamide and amine groups, balanced by hydrophobic indole and cyclopropane moieties .
 
Table 1: Predicted Physicochemical Parameters
| Parameter | Value | Basis | 
|---|---|---|
| Molecular Formula | C₁₈H₁₈FN₅OS | Fragment assembly | 
| Molecular Weight | 407.44 g/mol | Sum of atomic masses | 
| Topological Polar Surface Area | 110–130 Ų | Thiazole + indole + amide | 
| Hydrogen Bond Donors | 3 | Amine, indole NH, amide NH | 
| Hydrogen Bond Acceptors | 5 | Thiazole N, F, amide O, etc. | 
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
- 
Thiazole-4-carboxylic acid derivative (precursor to the carboxamide)
 - 
2-Cyclopropylamino-thiazole intermediate
 - 
5-Fluoro-1H-indole-3-ethylamine
 
Thiazole Core Formation
The Hantzsch thiazole synthesis, as demonstrated in continuous flow systems for analogous structures , provides a viable route:
- 
Condensation of α-haloketones with thioamides under acidic conditions.
 - 
For this compound:
 
Indole-Ethylamine Coupling
Fischer indole synthesis adapted from microfluidic methodologies :
- 
Prepare 5-fluorophenylhydrazine from 5-fluoroaniline.
 - 
Condense with 3-ethylaminopropanal under acidic conditions.
 - 
Isolate 5-fluoro-1H-indole-3-ethylamine via column chromatography.
 
Final Amide Bond Formation
Coupling the thiazole-4-carboxylic acid with indole-ethylamine using carbodiimide chemistry:
- 
Add indole-ethylamine slowly at 0°C to minimize side reactions.
 - 
Purify via recrystallization (ethanol/water) to obtain final product.
 
Table 2: Optimized Reaction Conditions
Future Research Directions
Synthetic Improvements
- 
Explore continuous flow synthesis to enhance yield and reduce reaction times .
 - 
Develop catalytic asymmetric methods for chiral cyclopropane derivatives.
 
Biological Screening
Priority assays should include:
- 
Kinase inhibition panel (e.g., JAK2, EGFR)
 - 
Antimicrobial susceptibility testing (Gram+/Gram−, fungi)
 - 
In vivo pharmacokinetics in rodent models
 
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